molecular formula C8H14O B155736 1-Vinylcyclohexanol CAS No. 1940-19-8

1-Vinylcyclohexanol

Cat. No. B155736
CAS RN: 1940-19-8
M. Wt: 126.2 g/mol
InChI Key: ZXKHOVDDJMJXQP-UHFFFAOYSA-N
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Description

1-Vinylcyclohexanol is a chemical compound that is part of the vinylcycloalkenes family. It is characterized by the presence of a vinyl group attached to a cyclohexanol moiety. The compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of 1-vinylcyclohexanol derivatives can be achieved through various methods. One approach involves the hydrovinylation of 1-vinylcycloalkenes, which has been shown to be highly regio- and enantioselective when catalyzed by cobalt complexes in the presence of ethylene . Another method includes the annulation of cyclohexanone, which is a key step in the total synthesis of certain sesquiterpenes . Additionally, the synthesis of related compounds, such as those with cyano-functionalized vinyl groups, can be performed by condensation reactions mediated by Lewis acids .

Molecular Structure Analysis

The molecular structure of 1-vinylcyclohexanol and its derivatives can be complex, with the potential for various conformations. For instance, an electron diffraction investigation of 1-methoxycyclohexene, a related molecule, revealed a favored cis conformation for the vinyl ether portion . This suggests that the vinyl group in 1-vinylcyclohexanol may also influence the overall conformation of the molecule.

Chemical Reactions Analysis

1-Vinylcyclohexanol and its derivatives can undergo a range of chemical reactions. For example, the hydrovinylation reaction not only produces the desired 1,4-adducts but also minor 1,2-adducts in the case of 1-vinylcyclohexene . The reactivity of such compounds can be further modified by introducing different functional groups, such as cyano groups, which can lead to aggregation-induced emission characteristics and diverse thermochromic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-vinylcyclohexanol derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in 1,1-difluoro-2-vinylcyclopropane affects its radical polymerization behavior . Similarly, the introduction of triarylstannyl groups can lead to compounds with interesting structural properties, as evidenced by X-ray diffraction analysis . The polymerization of vinylcyclopropanes, which are structurally related to 1-vinylcyclohexanol, results in polymers with unique properties such as low volume shrinkage during ring-opening polymerization .

Scientific Research Applications

General Description

1-Vinylcyclohexanol, also known as 1-vinyl-1-cyclohexanol, is a tertiary allylic alcohol . It can be synthesized from cyclohexanone and vinyl chloride . It has a molecular weight of 126.20 and a CAS Number of 1940-19-8 .

Application 1: Synthesis of 1-vinyl-1-cyclohexene

Summary of the Application

1-Vinylcyclohexanol can be used to synthesize 1-vinyl-1-cyclohexene .

Results or Outcomes

The outcome of this application is the production of 1-vinyl-1-cyclohexene . No quantitative data or statistical analyses were provided in the source.

Application 2: HPLC Analysis

Summary of the Application

1-Vinylcyclohexanol can be analyzed using High Performance Liquid Chromatography (HPLC) .

Methods of Application or Experimental Procedures

The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid .

Results or Outcomes

The outcome of this application is the successful analysis of 1-Vinylcyclohexanol using HPLC . No quantitative data or statistical analyses were provided in the source.

Application 3: Synthesis of 1-vinyl-1-cyclohexylacrylate

Summary of the Application

1-Vinylcyclohexanol can be used to synthesize 1-vinyl-1-cyclohexylacrylate .

Results or Outcomes

The outcome of this application is the production of 1-vinyl-1-cyclohexylacrylate . No quantitative data or statistical analyses were provided in the source.

Application 4: Synthesis of cyclohexylideneacetaldehyde

Summary of the Application

1-Vinylcyclohexanol can be used to synthesize cyclohexylideneacetaldehyde .

Results or Outcomes

The outcome of this application is the production of cyclohexylideneacetaldehyde . No quantitative data or statistical analyses were provided in the source.

Application 5: Transition-Metal-Free Tandem Allylic Borylation

Summary of the Application

1-Vinylcyclohexanol can undergo transition-metal-free tandem allylic borylation .

Results or Outcomes

The outcome of this application is the production of a triborated product . No quantitative data or statistical analyses were provided in the source.

Application 6: Hydrogenation to 1-Ethynyl-1-cyclohexanol

Summary of the Application

1-Vinylcyclohexanol can be hydrogenated to 1-ethynyl-1-cyclohexanol using Pd-fullerite catalysts .

Results or Outcomes

The outcome of this application is the production of 1-ethynyl-1-cyclohexanol . No quantitative data or statistical analyses were provided in the source.

Safety And Hazards

1-Vinylcyclohexanol is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and eye irritation (Category 2A) . It can also cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-ethenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKHOVDDJMJXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173019
Record name Cyclohexanol, 1-vinyl-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinylcyclohexanol

CAS RN

1940-19-8
Record name 1-Ethenylcyclohexanol
Source CAS Common Chemistry
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Record name 1-Vinylcyclohexyl alcohol
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Record name NSC62184
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184
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Record name Cyclohexanol, 1-vinyl-
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Record name 1-vinylcyclohexan-1-ol
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Record name 1-VINYLCYCLOHEXYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
RJ Ouellette, K Liptak, GE Booth - The Journal of Organic …, 1966 - ACS Publications
Dilution studies have been carried out to determine the chemical shift of the hydroxyl protonat infinite dilution of 1-vinylcyclohexanol, l-vinyl-«" s-4-i-butylcyclohexanol, and l-vinyl-irans-4-…
Number of citations: 31 pubs.acs.org
AJ Birch - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
The reduction of a number of substituted vinyl carbinols by means of sodium and alcohol in liquid ammonia has been investigated. The following transformations were observed with …
Number of citations: 104 pubs.rsc.org
CS SWINDELL - 1980 - search.proquest.com
… The bis (triphenylphosphine) nickel dichloride-catalyzed reaction of 1-vinylcyclohexanol with … Vinylmagnesium bromide initiated a disproportionation reaction of 1-vinylcyclohexanol …
Number of citations: 3 search.proquest.com
DTC Gillespie, PR Jefferies, AK Macbeth… - Journal of the …, 1955 - pubs.rsc.org
… Work on 1-vinylcyclohexanol as a model compound is also described. … IV), exploratory work was carried out with the readily available 1-vinylcyclohexanol (Cook and Lawrence, J., 1938, …
Number of citations: 5 pubs.rsc.org
T Miki, Y Hara - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… Oxidation of 2, 6, 6-trimethyl-1-vinylcyclohexanol (III) with chromium trioxide or ozone unexpectedly afforded (I). 1-(1'-Hydroxy-2', 6', 6'-trimethylcyclohexyl)-but-1-yn-3-ol (VI) was …
Number of citations: 5 www.jstage.jst.go.jp
JH Brewster, HO Bayer - The Journal of Organic Chemistry, 1964 - ACS Publications
Hydrogenolysis of an allylic alcohol with a 3: 1 mixture of aluminum chloride and lithium aluminumhydride gives the products to be expected from reduction of the allylic carbonium ion, …
Number of citations: 44 pubs.acs.org
M Kabaki, S Inoue, Y Sato - Synthetic communications, 1992 - Taylor & Francis
Reaction of the lithium alcoholales of 1-vinylcyclohexanol (2a), (±)-linalool (2b), and 1-octen-3-ol (2c) with (dimethylphenylgermyl)trimethylsilane (3a) gave selectively the …
Number of citations: 1 www.tandfonline.com
BL Buckwalter, IR Burfitt, H Felkin… - Journal of the …, 1978 - ACS Publications
In the presence of bis (triphenylphosphine) nickel dichloride both Irons-(lb) and cis-A-tert-b\ity\-1-vinylcyclohexanol (lc) reacted with methylmagnesium bromide affording r-4-rer-f-butyl-í-l…
Number of citations: 62 pubs.acs.org
RJ Ferrier, AE Stu - Carbohydrate research, 1990 - Elsevier
(2S)-(2,4,5/3)-2,3,4-Tribenzyloxy-5-(tetrahydropyran-2-yloxy)cyclohexanone (9), when treated with vinylmagnesium bromide and trimethylsilylmethylmagnesium chloride, gave (1S)-(1O,…
Number of citations: 10 www.sciencedirect.com
PA Robins, J Walker - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… , with the result that the intermediate I-vinylcyclohexanol may be contaminated with some 1-ethylcyclohexanol, and to the possibility of unchanged 1-vinylcyclohexanol co-distilling with …
Number of citations: 11 pubs.rsc.org

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